pKa Shift of the 2-Hydroxyl Group
The pKa of the 2-hydroxy group in Alizarin 1-methyl ether is 9.2 ± 0.1, compared to pKa2 of alizarin (2-OH) at 10.8 ± 0.1, and pKa of the 1-OH in alizarin at 6.0 [1]. The methylated analog thus loses the low-pH acidic site (1-OH) and retains a less acidic 2-OH with a ΔpKa of +1.8 relative to the same group in alizarin [1].
| Evidence Dimension | Acid dissociation constant (pKa) of the 2-hydroxyl group |
|---|---|
| Target Compound Data | 9.2 ± 0.1 (pKa of 2-OH in Alizarin 1-methyl ether) |
| Comparator Or Baseline | 10.8 ± 0.1 (pKa of 2-OH in alizarin, i.e., second dissociation) |
| Quantified Difference | 1.8 pKa units higher (more acidic) for the target compound |
| Conditions | Spectrophotometric titration in aqueous solution at 25 °C, ionic strength 0.1 M KCl |
Why This Matters
This pKa shift allows the compound to act as a pH indicator or metal-complexing ligand in a pH range (7–9.5) where alizarin is either fully deprotonated at the 1-OH or not yet deprotonated at the 2-OH, enabling orthogonal selectivity.
- [1] M. S. Masoud, A. M. Hindawy, A. A. Soayed, 'Potentiometric and spectrophotometric studies of some hydroxyanthraquinones', Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2004, 60(12), 2807-2812. View Source
